Pamam dendrimergeneration&

説明

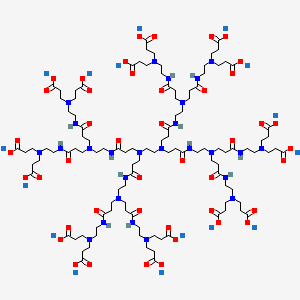

Pamam dendrimergeneration& is a useful research compound. Its molecular formula is C110H176N26Na16O44 and its molecular weight is 2934.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pamam dendrimergeneration& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pamam dendrimergeneration& including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Poly(amidoamine) dendrimers, also known as PAMAM dendrimers, are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface . These terminal groups can form stable complexes with various targets such as drugs, plasmid DNA, oligonucleotides, and antibodies . The primary targets of PAMAM dendrimers are often the cells that overexpress certain receptors, such as the HER-2 receptor in the case of certain types of cancer .

Mode of Action

The interaction of PAMAM dendrimers with their targets is facilitated by their unique structure. The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs . The cationic charges on the dendrimer surface may disturb the cell membrane . Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are used to neutralize the peripheral amine groups and improve dendrimer biocompatibility . Anticancer agents can be either encapsulated in or conjugated to the dendrimer and be delivered to the tumor via the enhanced permeability and retention effect of the nanoparticle and/or with the help of a targeting moiety such as an antibody, peptides, vitamins, and hormones .

Biochemical Pathways

The biochemical pathways affected by PAMAM dendrimers are largely dependent on the specific cargo they carry. For instance, when carrying nucleic acids, PAMAM dendrimers protect them from enzymatic degradation and facilitate endocytosis and endosomal escape . This can lead to changes in gene expression in the target cells . In another example, PAMAM dendrimers carrying anticancer drugs can induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of PAMAM dendrimers, including their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their size, surface charge, and the nature of any surface modifications . These factors can impact the bioavailability of the dendrimer and its cargo. For instance, surface modifications can enhance the solubility of the dendrimer, improving its absorption and distribution .

Result of Action

The molecular and cellular effects of PAMAM dendrimers’ action depend on their specific targets and the nature of their cargo. For example, when carrying anticancer drugs, PAMAM dendrimers can induce cell death in cancer cells . When carrying nucleic acids, they can alter gene expression in the target cells .

Action Environment

The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM and poly(propylene imine) dendrimers, causing them to become more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups . This can impact the dendrimers’ interaction with their targets and their ability to release their cargo .

生化学分析

Biochemical Properties

Pamam dendrimergeneration plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. These interactions are primarily driven by the dendrimer’s surface functional groups, which can be tailored to enhance specific biochemical properties. For instance, Pamam dendrimergeneration has been shown to interact with enzymes such as proteases and nucleases, leading to enzyme inhibition or activation depending on the dendrimer’s surface chemistry . Additionally, Pamam dendrimergeneration can form stable complexes with proteins, enhancing their stability and bioavailability . These interactions are often mediated through electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

Pamam dendrimergeneration exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Pamam dendrimergeneration can enhance the delivery of therapeutic genes into cells, leading to increased gene expression and subsequent therapeutic effects . Additionally, Pamam dendrimergeneration has been shown to affect cellular metabolism by altering the uptake and utilization of nutrients . These effects are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater cellular uptake and bioactivity.

Molecular Mechanism

The molecular mechanism of Pamam dendrimergeneration involves several key processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pamam dendrimergeneration can bind to cell surface receptors and facilitate endocytosis, allowing for the efficient delivery of encapsulated drugs or genes into cells . Once inside the cell, Pamam dendrimergeneration can interact with intracellular targets, such as enzymes and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression . These interactions are often mediated through the dendrimer’s surface functional groups, which can be modified to enhance specific molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pamam dendrimergeneration can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that Pamam dendrimergeneration is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of Pamam dendrimergeneration on cellular function can vary depending on the specific application and experimental conditions. For instance, prolonged exposure to high concentrations of Pamam dendrimergeneration can lead to cytotoxicity and reduced cell viability . These temporal effects highlight the importance of optimizing the concentration and exposure time of Pamam dendrimergeneration in laboratory experiments.

Dosage Effects in Animal Models

The effects of Pamam dendrimergeneration can vary with different dosages in animal models. Studies have shown that low to moderate doses of Pamam dendrimergeneration are generally well-tolerated and can enhance the delivery of therapeutic agents to target tissues . High doses of Pamam dendrimergeneration can lead to toxic or adverse effects, including inflammation, tissue damage, and organ toxicity . These dosage effects are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater toxicity at high doses. It is essential to carefully evaluate the dosage and administration route of Pamam dendrimergeneration in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

Pamam dendrimergeneration is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. For example, Pamam dendrimergeneration can enhance the activity of metabolic enzymes, leading to increased production of specific metabolites . Additionally, Pamam dendrimergeneration can interact with cofactors such as ATP and NADH, influencing cellular energy metabolism . These interactions are often mediated through the dendrimer’s surface functional groups, which can be modified to enhance specific metabolic pathways.

Transport and Distribution

Pamam dendrimergeneration is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that Pamam dendrimergeneration can be efficiently taken up by cells through endocytosis, facilitated by interactions with cell surface receptors . Once inside the cell, Pamam dendrimergeneration can be distributed to various subcellular compartments, including the cytoplasm, nucleus, and lysosomes . These transport and distribution processes are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater cellular uptake and intracellular distribution.

Subcellular Localization

The subcellular localization of Pamam dendrimergeneration plays a critical role in its activity and function. Studies have shown that Pamam dendrimergeneration can be targeted to specific subcellular compartments through the use of targeting signals and post-translational modifications . For example, Pamam dendrimergeneration can be modified with nuclear localization signals to enhance its delivery to the nucleus, where it can interact with nuclear proteins and nucleic acids . Additionally, Pamam dendrimergeneration can be targeted to other organelles, such as mitochondria and lysosomes, to modulate specific cellular processes. These subcellular localization strategies highlight the versatility of Pamam dendrimergeneration in various biochemical applications.

生物活性

Poly(amidoamine) (PAMAM) dendrimers are a class of highly branched, nanosized macromolecules that have garnered significant attention in biomedical applications due to their unique structural properties and biological activities. This article focuses on the biological activity of PAMAM dendrimers, particularly their effects on cellular functions, drug delivery capabilities, and potential cytotoxicity.

Structure and Characteristics of PAMAM Dendrimers

PAMAM dendrimers are characterized by a core, internal branching units, and terminal functional groups. The generation of a dendrimer refers to the number of branching layers from the core. Each generation exhibits distinct physicochemical properties, such as size, shape, and surface charge, which influence their biological interactions.

| Generation | Core Type | Surface Functional Groups | Size (nm) | Charge |

|---|---|---|---|---|

| G1 | Ethylenediamine | Amine | 1.5 | Cationic |

| G2 | Ethylenediamine | Amine | 2.5 | Cationic |

| G3 | Ethylenediamine | Amine | 4.0 | Cationic |

| G4 | Ethylenediamine | Amine | 5.5 | Cationic |

| G5 | Ethylenediamine | Amine | 7.0 | Cationic |

Drug Delivery Applications

PAMAM dendrimers have been extensively studied for their potential as drug delivery systems. Their multivalency allows for the encapsulation or conjugation of various therapeutic agents, enhancing solubility and bioavailability. Research indicates that PAMAM dendrimers can effectively deliver drugs across biological membranes, including skin and cellular barriers .

Case Study: Dermal Drug Delivery

A study demonstrated that PAMAM dendrimers could enhance the transdermal delivery of anti-inflammatory drugs by altering skin permeability. The mechanism involved the interaction of dendrimers with lipid bilayers, facilitating drug penetration .

Cytotoxicity and Cellular Interactions

While PAMAM dendrimers show promise in drug delivery, their biological activity can also lead to cytotoxic effects. Studies have shown that the generation and concentration of PAMAM dendrimers significantly influence their cytotoxicity:

- Cell Proliferation and Apoptosis : Higher generations (G2-G4) have been associated with abnormal cell proliferation and induction of apoptosis in various cell lines, including keratinocytes and fibroblasts. For instance, G3 PAMAM dendrimers exhibited a notable increase in necrotic cell death at concentrations above 3 mg/mL .

- Inflammatory Response : PAMAM dendrimers can trigger chronic inflammation by inducing the secretion of pro-inflammatory cytokines (IL-1β, IL-6) in a concentration-dependent manner. This inflammatory response was linked to mitochondrial dysfunction observed through decreased mitochondrial membrane potential .

Effects on Erythrocytes

Research has shown that cationic PAMAM dendrimers can cause significant morphological changes in red blood cells (RBCs), leading to hemolysis at higher concentrations. In contrast, anionic PAMAM dendrimers displayed minimal effects on RBC morphology even at elevated concentrations .

The mechanisms underlying the biological activity of PAMAM dendrimers are multifaceted:

- Membrane Interaction : The interaction between PAMAM dendrimers and cellular membranes is influenced by their surface charge and generation. Cationic dendrimers tend to disrupt lipid bilayers more effectively than anionic ones due to stronger electrostatic interactions .

- Mitochondrial Impact : Studies indicate that PAMAM dendrimers can alter mitochondrial function by affecting membrane potential and oxidative phosphorylation processes. This alteration is particularly pronounced with higher-generation cationic dendrimers .

科学的研究の応用

Drug Delivery Systems

PAMAM dendrimers are extensively studied for their potential as drug delivery vehicles due to their ability to encapsulate drugs and improve bioavailability. Their structure allows for the modification of surface groups to enhance targeting and reduce toxicity.

- Case Study: Anticancer Therapies

Recent research highlights the use of PAMAM dendrimers in anticancer gene therapies. Studies indicate that these dendrimers can effectively deliver therapeutic genes to cancer cells, enhancing treatment efficacy while minimizing side effects .

Gene Delivery

PAMAM dendrimers serve as efficient carriers for gene delivery, facilitating the transport of nucleic acids into cells. Their ability to form complexes with DNA and RNA is crucial for applications in gene therapy.

- Mechanism

The dendrimer's structure allows it to bind with nucleic acids through electrostatic interactions, which enhances cellular uptake and protects genetic material from degradation .

Biosensing Applications

The incorporation of PAMAM dendrimers into biosensing platforms has shown promise in improving sensitivity and specificity.

- Case Study: Immunosensors

A study demonstrated the use of MXene@PAMAM-based nanobiosensing platforms for detecting human cardiac troponin T (cTnT). The PAMAM dendrimer acts as a stabilizer and spacer, enhancing the electrochemical performance of the biosensor .

Transdermal Drug Delivery

PAMAM dendrimers have been investigated as penetration enhancers for transdermal drug delivery systems. Their ability to modify skin permeability can significantly improve the efficacy of topical medications.

- Mechanisms of Action

The mechanisms by which PAMAM dendrimers enhance skin permeability include disruption of lipid bilayers and interaction with skin proteins .

Anti-inflammatory Applications

Research has indicated that PAMAM dendrimers can modulate inflammatory responses, presenting potential therapeutic avenues for chronic inflammatory conditions.

- Findings

Studies have shown that certain generations of PAMAM dendrimers can induce apoptosis or necrosis in specific cell types, suggesting their role in managing inflammation through targeted cellular effects .

特性

IUPAC Name |

hexadecasodium;3-[2-[3-[2-[3-[2-[bis[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl-[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-(2-carboxylatoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N26O44.16Na/c137-83(115-33-73-127(53-13-95(149)150)54-14-96(151)152)1-41-123(42-2-84(138)116-34-74-128(55-15-97(153)154)56-16-98(155)156)69-29-111-91(145)9-49-135(50-10-92(146)112-30-70-124(43-3-85(139)117-35-75-129(57-17-99(157)158)58-18-100(159)160)44-4-86(140)118-36-76-130(59-19-101(161)162)60-20-102(163)164)81-82-136(51-11-93(147)113-31-71-125(45-5-87(141)119-37-77-131(61-21-103(165)166)62-22-104(167)168)46-6-88(142)120-38-78-132(63-23-105(169)170)64-24-106(171)172)52-12-94(148)114-32-72-126(47-7-89(143)121-39-79-133(65-25-107(173)174)66-26-108(175)176)48-8-90(144)122-40-80-134(67-27-109(177)178)68-28-110(179)180;;;;;;;;;;;;;;;;/h1-82H2,(H,111,145)(H,112,146)(H,113,147)(H,114,148)(H,115,137)(H,116,138)(H,117,139)(H,118,140)(H,119,141)(H,120,142)(H,121,143)(H,122,144)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180);;;;;;;;;;;;;;;;/q;16*+1/p-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDVRAVJOOYSGF-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H176N26Na16O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746600 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202009-64-1 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。